molecular formula C11H9NS B188924 (5-Methyl-1-benzothiophen-3-YL)acetonitrile CAS No. 23799-59-9

(5-Methyl-1-benzothiophen-3-YL)acetonitrile

Cat. No.: B188924
CAS No.: 23799-59-9
M. Wt: 187.26 g/mol
InChI Key: RRLULFXAPBEUDL-UHFFFAOYSA-N
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Description

(5-Methyl-1-benzothiophen-3-YL)acetonitrile is an organic compound with the molecular formula C11H9NS It is a derivative of benzothiophene, a heterocyclic compound containing both sulfur and benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-1-benzothiophen-3-YL)acetonitrile typically involves the reaction of 5-methyl-1-benzothiophene with acetonitrile under specific conditions. One common method involves the use of a base, such as sodium hydride, to deprotonate the acetonitrile, followed by nucleophilic substitution on the benzothiophene ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-1-benzothiophen-3-YL)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated benzothiophene derivatives.

Scientific Research Applications

(5-Methyl-1-benzothiophen-3-YL)acetonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.

    Industry: Used in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5-Methyl-1-benzothiophen-3-YL)acetonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene: The parent compound, lacking the methyl and acetonitrile groups.

    5-Methylbenzothiophene: Similar structure but without the acetonitrile group.

    Benzothiophene-3-acetonitrile: Lacks the methyl group.

Uniqueness

(5-Methyl-1-benzothiophen-3-YL)acetonitrile is unique due to the presence of both a methyl group and an acetonitrile group on the benzothiophene ring. This combination of functional groups can impart specific chemical and biological properties that are not present in the similar compounds listed above.

Properties

IUPAC Name

2-(5-methyl-1-benzothiophen-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NS/c1-8-2-3-11-10(6-8)9(4-5-12)7-13-11/h2-3,6-7H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRLULFXAPBEUDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SC=C2CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90353370
Record name (5-METHYL-1-BENZOTHIOPHEN-3-YL)ACETONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23799-59-9
Record name (5-METHYL-1-BENZOTHIOPHEN-3-YL)ACETONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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